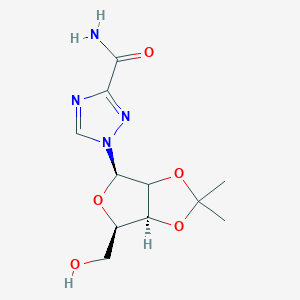

2',3'-Isopropylidene Ribavirin

説明

Synthesis Analysis

The synthesis of 2',3'-Isopropylidene Ribavirin and its derivatives typically involves chemical reactions that modify the Ribavirin molecule. For example, one study described the synthesis of Ribavirin derivatives by treating Ribavirin with diazomethane in the presence of SnCl2 as a catalyst, leading to the formation of 2'-O-methyl and 3'-O-methyl derivatives (Dudycz, Shugar, Clercq, & Descamps, 1977). Another approach involved carbonated analogues of Ribavirin synthesized from ethyl C-ribosylpropiolate obtained by an alkynylation reaction mediated by indium(0) and engaged in a Huisgen 1,3-dipolar cycloaddition reaction under micellar catalysis (Youcef, Dos Santos, Roussel, Baltaze, Lubin-Germain, & Uziel, 2009).

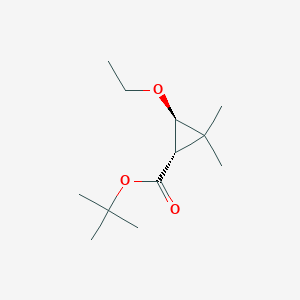

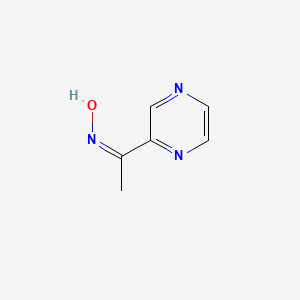

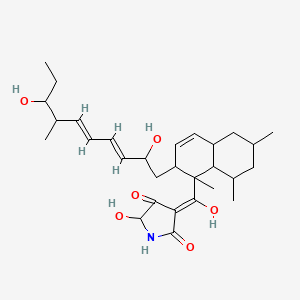

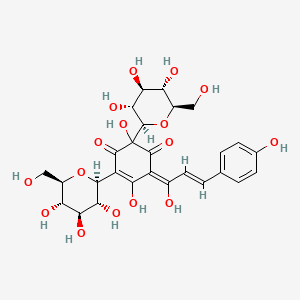

Molecular Structure Analysis

Molecular structure analysis of Ribavirin and its derivatives, including 2',3'-Isopropylidene Ribavirin, focuses on understanding the configurations and conformational changes that occur due to chemical modifications. Studies have used various techniques, such as X-ray crystallography and NMR spectroscopy, to elucidate these structures. For instance, vibrational studies on isomers of antiviral Ribavirin drug in gas and aqueous environments have been performed using the SQM approach, providing insights into structural, electronic, and topological properties (Ladetto, Márquez, Romani, & Brandán, 2019).

Chemical Reactions and Properties

Chemical reactions involving 2',3'-Isopropylidene Ribavirin explore its reactivity and interaction with other compounds. The modification of Ribavirin to produce its isopropylidene derivative may influence its antiviral activity and interaction with biological molecules. The mechanisms through which these derivatives exert their effects can be studied by examining their incorporation into viral RNA and their impact on viral replication and cell biology.

Physical Properties Analysis

The physical properties of 2',3'-Isopropylidene Ribavirin, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. High-shear mechanical processing has been shown to induce solid-state transformations in Ribavirin, affecting its polymorphic forms and physical characteristics (Vasa & Wildfong, 2017).

科学的研究の応用

Ribavirin as an Antiviral Agent for Hepatitis C Virus (HCV) Infection : Studies have shown that a combination of ribavirin with other drugs, like sofosbuvir, is effective in treating HCV, especially genotypes 2 and 3. The response rates are high, especially when the treatment duration is optimized according to the genotype (Zeuzem et al., 2014).

Efficacy in Treating Previously Untreated Chronic Hepatitis C : In clinical trials, sofosbuvir combined with ribavirin demonstrated effectiveness in treating untreated patients with chronic hepatitis C virus infection, particularly in genotypes 1, 2, or 3 (Lawitz et al., 2013).

Antiviral Mechanism Against RNA Viruses : Ribavirin’s mechanism against RNA viruses likely involves introducing mutations into the viral genome, impacting its replication and effectiveness (Harki et al., 2002).

Potentiating Effect on Other Antiviral Agents : Ribavirin has been found to enhance the activity of other antiviral drugs, such as 2',3'-dideoxyinosine (ddIno), against human immunodeficiency virus (HIV), by affecting the nucleotide metabolism and enhancing the formation of active antiviral metabolites (Balzarini et al., 1991).

Structural Analysis for Drug Development : Understanding the structure and activation of ribavirin analogs is crucial for developing more efficient antiviral agents. Studies have examined the interaction of ribavirin triphosphate analogs with various enzymes, providing insights for rational drug design (Gallois-Montbrun et al., 2003).

Broad-spectrum Antiviral Activity : Ribavirin exhibits broad-spectrum antiviral activity against various RNA viruses, functioning as a mutagen and reducing virus production significantly in cell culture (Crotty et al., 2000).

Resistance to Mutagenic Nucleotide Analogs : Research on ribavirin-resistant poliovirus revealed that resistance can be caused by a single amino acid change in the viral polymerase, leading to increased fidelity of RNA synthesis and resistance to mutagenic effects of ribavirin (Pfeiffer & Kirkegaard, 2003).

Clinical Applications Beyond Viral Infections : Ribavirin has shown clinical efficacy against various viral infections and is under investigation for effectiveness against other viral diseases beyond HCV, like influenza, RSV, and Lassa fever (Gilbert & Knight, 1986).

Safety And Hazards

特性

IUPAC Name |

1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAYNBSWGHNOGJ-VTUMKUEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732434 | |

| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Isopropylidene Ribavirin | |

CAS RN |

52663-90-8 | |

| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)